molecular formula C11H19ClN4O2 B1402606 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride CAS No. 1452548-10-5

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

Cat. No. B1402606
M. Wt: 274.75 g/mol
InChI Key: XEZIIIQZDSMPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O2 and its molecular weight is 274.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) explored the pharmacology of compounds related to 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid at the cannabinoid CB1 receptor. They found that these compounds bind allosterically to the CB1 receptor and elicit a conformational change, indicating potential applications in understanding receptor modulation and drug design (Price et al., 2005).

Microwave-Assisted Synthesis

Milosevic et al. (2015) demonstrated the use of microwave-assisted treatment for synthesizing carboxamides related to the chemical . This method yielded good results, indicating the compound's utility in synthetic chemistry applications (Milosevic et al., 2015).

Antimicrobial Activity

Patel et al. (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, including structures similar to 5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid. Their findings suggest potential antimicrobial applications (Patel et al., 2011).

Aurora Kinase Inhibitor in Cancer Treatment

A 2006 study highlighted the potential use of similar compounds as Aurora kinase inhibitors, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Heterocyclic Compounds

Kumar and Mashelker (2007) explored the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, indicating the versatility of such compounds in the creation of diverse heterocyclic structures (Kumar & Mashelker, 2007).

Synthesis of Pesticide Intermediates

Ju (2014) described a method for synthesizing ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for pesticide chlorantraniliprole, indicating agricultural applications (Ju, 2014).

properties

IUPAC Name

N-(2-hydroxyethyl)-5-piperidin-2-yl-1H-pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c16-6-5-13-11(17)10-7-9(14-15-10)8-3-1-2-4-12-8;/h7-8,12,16H,1-6H2,(H,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZIIIQZDSMPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=NN2)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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5-Piperidin-2-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

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